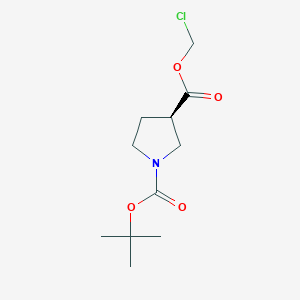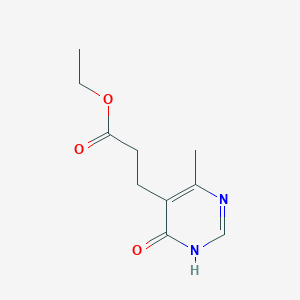
(R)-1-Tert-butyl 3-(chloromethyl) pyrrolidine-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-1-Tert-butyl 3-(chloromethyl) pyrrolidine-1,3-dicarboxylate is a versatile organic compound with significant applications in various fields of chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a tert-butyl group, and a chloromethyl group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyrrolidine-1,3-dicarboxylate as the core structure.
Tert-Butylation: The tert-butyl group is introduced using tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods:
Batch Process: The compound is synthesized in a controlled batch process to ensure purity and consistency.
Purification: Purification steps such as recrystallization or chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the chloromethyl group to a more reactive form.
Substitution: Substitution reactions are common, where the chloromethyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: A wide range of functionalized derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition. Medicine: Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways. For example, in biochemical assays, it may inhibit enzymes by binding to their active sites, thereby modulating their activity. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparación Con Compuestos Similares
(R)-tert-Butyl 3-(chloromethyl)pyrrolidine-1-carboxylate: A closely related compound with a similar structure but lacking the additional carboxylate group.
tert-Butyl 3-(chloromethyl)-4-methylphenylcarbamate: Another related compound with a phenyl ring instead of a pyrrolidine ring.
Uniqueness: (R)-1-Tert-butyl 3-(chloromethyl) pyrrolidine-1,3-dicarboxylate stands out due to its unique combination of functional groups, which allows for a wide range of chemical transformations and applications.
This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
1-O-tert-butyl 3-O-(chloromethyl) (3R)-pyrrolidine-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO4/c1-11(2,3)17-10(15)13-5-4-8(6-13)9(14)16-7-12/h8H,4-7H2,1-3H3/t8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFYZPGSWYSJESJ-MRVPVSSYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C(=O)OCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)C(=O)OCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[(2-Methoxyanilino)-methylsulfanylmethylidene]-(2-methoxyphenyl)azanium;iodide](/img/structure/B8052220.png)
![Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B8052236.png)
![Chloromethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-2-phenylacetate](/img/structure/B8052244.png)



![tert-Butyl 3-[2-(chloromethoxy)-2-oxoethyl]azetidine-1-carboxylate](/img/structure/B8052267.png)
![CHLOROMETHYL 4-([(TERT-BUTOXY)CARBONYL]AMINO)BUTANOATE](/img/structure/B8052278.png)
![Tert-butyl 4-[3-(chloromethoxy)-3-oxopropyl]piperidine-1-carboxylate](/img/structure/B8052281.png)





